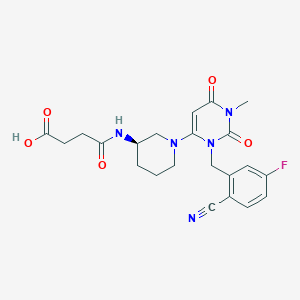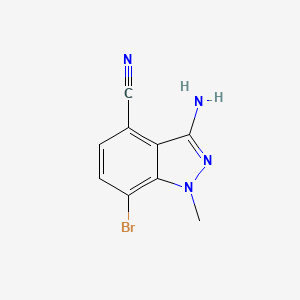
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and nitriles. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to facilitate the formation of the indazole ring .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen substitution can yield various substituted indazoles with different functional groups .
Aplicaciones Científicas De Investigación
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways and molecular targets involved in cell division and growth.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against various cancer cell lines.
Uniqueness
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7BrN4 |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
3-amino-7-bromo-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13-14/h2-3H,1H3,(H2,12,13) |
Clave InChI |
MHMPMMBUUDGBBY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2C(=N1)N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



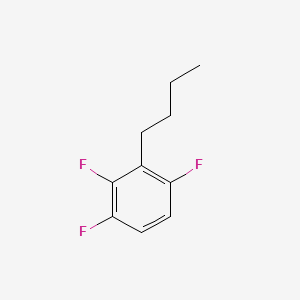
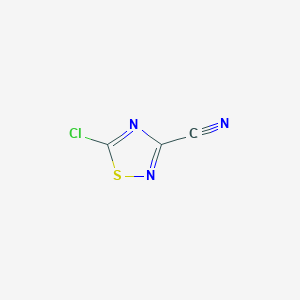
![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
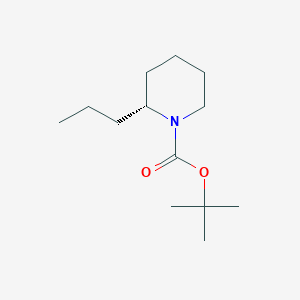
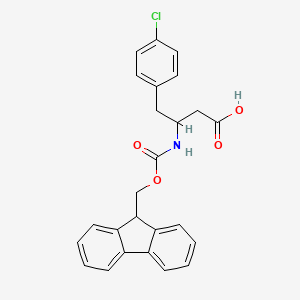
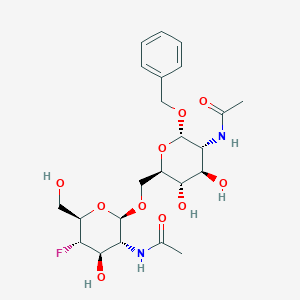

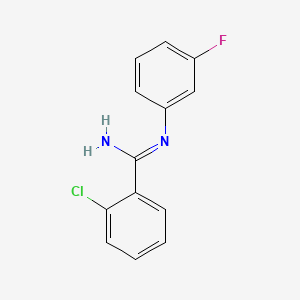

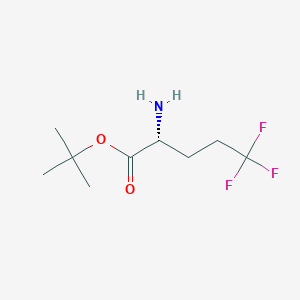
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
